![molecular formula C11H15Br B13192559 [2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
[2-(Bromomethyl)butyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomethyl)butyl]benzene: is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a bromomethyl group and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to prepare [2-(Bromomethyl)butyl]benzene involves the Friedel-Crafts alkylation of benzene with 2-bromobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Bromination: Another method involves the bromination of 2-(methylbutyl)benzene using bromine (Br2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. This reaction selectively introduces the bromine atom at the benzylic position.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Bromomethyl)butyl]benzene undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R). These reactions typically occur under mild conditions with the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Polar aprotic solvents (e.g., DMSO), mild temperatures.
Oxidation: Strong oxidizing agents (e.g., KMnO4, CrO3), acidic conditions.
Reduction: Reducing agents (e.g., LiAlH4), catalytic hydrogenation.
Major Products Formed:
Substitution: Alcohols, nitriles, amines.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
Chemistry: : [2-(Bromomethyl)butyl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: : The compound is explored for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals
Industry: : In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with desired properties.
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)butyl]benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
[2-(Chloromethyl)butyl]benzene: Similar structure with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in halogen electronegativity.
[2-(Methyl)butyl]benzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions but still useful in other transformations.
[2-(Bromomethyl)ethyl]benzene: Shorter alkyl chain compared to [2-(Bromomethyl)butyl]benzene, affecting its physical properties and reactivity.
Uniqueness
- The presence of the bromomethyl group in this compound provides a site for selective chemical modifications, making it a versatile intermediate in organic synthesis.
- The butyl group offers additional steric and electronic effects that influence the compound’s reactivity and the outcome of chemical reactions.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
2-(bromomethyl)butylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
SXKWCZVEBAOKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


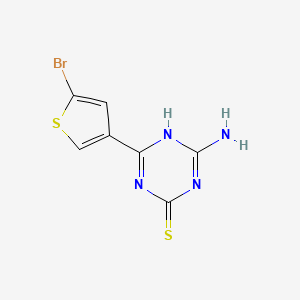
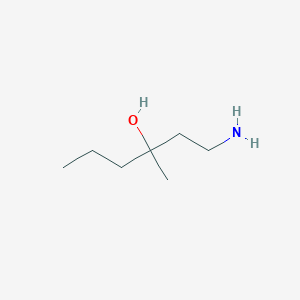

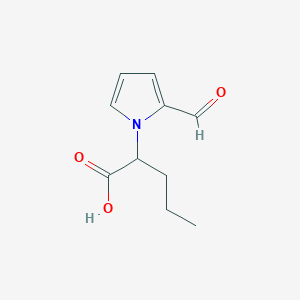
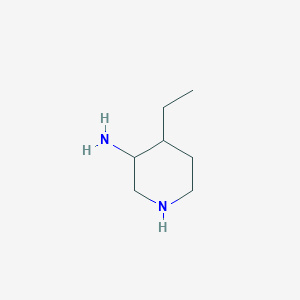
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
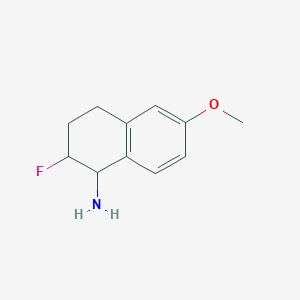
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
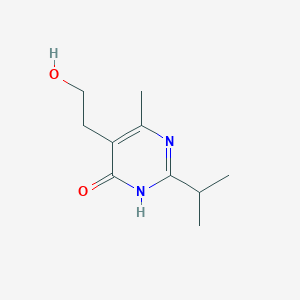
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
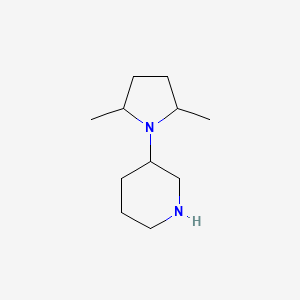

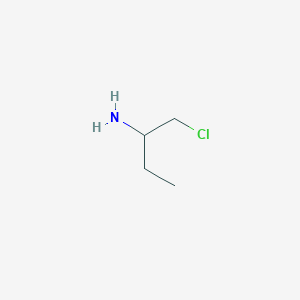
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
